6-chloro-2-imino-6H-pyrido[3,2-d]pyrimidin-4-one
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Overview
Description
6-chloro-2-imino-6H-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-imino-6H-pyrido[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The acetyl methyl group and the amide carbonyl moiety participate in the cyclization process . Another method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-imino-6H-pyrido[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and potentially its biological activity.
Common Reagents and Conditions
Substitution: Reagents like thionyl chloride and aryl amines are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aryl amines can yield various amination products .
Scientific Research Applications
6-chloro-2-imino-6H-pyrido[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiproliferative agent and its ability to inhibit protein kinases.
Biological Research: The compound is used in research related to its antimicrobial, anti-inflammatory, and analgesic properties.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-2-imino-6H-pyrido[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to their active sites, thereby blocking their activity . This inhibition can lead to the suppression of cell proliferation and other biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Pyrazolo[3,4-d]pyrimidine: Used as a cyclin-dependent kinase inhibitor.
Uniqueness
6-chloro-2-imino-6H-pyrido[3,2-d]pyrimidin-4-one is unique due to its specific structural features and the presence of a chlorine atom, which can be substituted to create a variety of derivatives with different biological activities .
Properties
Molecular Formula |
C7H5ClN4O |
---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
6-chloro-2-imino-6H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5ClN4O/c8-4-2-1-3-5(11-4)6(13)12-7(9)10-3/h1-2,4H,(H2,9,12,13) |
InChI Key |
UVBZZWQUUIGDGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=N)NC(=O)C2=NC1Cl |
Origin of Product |
United States |
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